

CDS2 Gene Expression in Human Tissues: A Technical Guide

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Compound of Interest

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Introduction to CDS2

CDP-Diacylglycerol Synthase 2 (CDS2) is a crucial enzyme encoded by the CDS2 gene in humans.[1] As an integral membrane protein, CDS2 is localized to the endoplasmic reticulum and the inner mitochondrial membrane.[1] Its primary function is to catalyze the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG).[2] This reaction is a rate-limiting step in the de novo synthesis of several essential glycerophospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin.[1][3] These phospholipids are vital for maintaining the structural integrity of cellular membranes and are precursors for ubiquitous second messengers involved in critical signaling pathways that regulate cell growth, apoptosis, and angiogenesis.[3][4]

CDS2 Gene and Protein Expression Overview

The expression of the CDS2 gene and its corresponding protein varies across different human tissues. Quantitative data from RNA sequencing (RNA-Seq) and protein profiling from immunohistochemistry (IHC) provide a comprehensive overview of its distribution. The data presented below is a consensus from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.[5]

Table 1: Quantitative Expression of CDS2 in Human Tissues

Tissue	RNA Expression (nTPM)	Protein Expression Level
Nervous System		
Cerebral Cortex	60.3	High
Cerebellum	45.1	High
Retina	42.5	High
Hippocampus	55.9	Medium
Spinal Cord	48.7	Medium
Endocrine Tissues		
Pituitary Gland	71.9	High
Thyroid Gland	65.4	Medium
Adrenal Gland	51.5	Medium
Pancreas	31.3	High (Islet cells)
Reproductive Tissues		
Testis	44.2	High
Ovary	53.6	Medium
Placenta	49.3	Medium
Prostate	41.9	Medium
Cardiovascular System		
Heart Muscle	30.1	Medium
Artery (Tibial)	58.6	Medium
Other Tissues		
Kidney	39.5	Medium
Liver	22.9	Medium (Bile ducts)
Lung	41.7	Medium

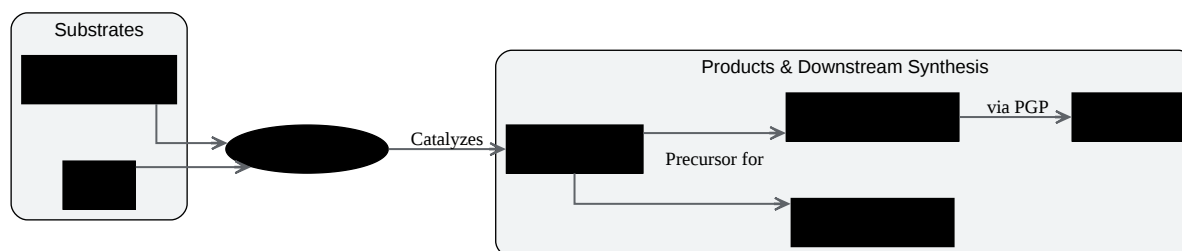
Spleen	54.1	Medium
Skeletal Muscle	24.5	Low
Skin	38.4	Medium
Small Intestine	35.8	Medium
Adipose Tissue	48.9	Medium

- nTPM (normalized Transcripts Per Million): This value represents the normalized mRNA expression level derived from RNA-Seq data.
- Protein Expression Level: This is a knowledge-based annotation from the Human Protein Atlas, primarily based on immunohistochemistry data, categorized as High, Medium, Low, or Not detected.[\[6\]](#)

Generally, CDS2 exhibits moderate to high ubiquitous cytoplasmic expression across most tissues.[\[6\]](#)[\[7\]](#) Notably strong staining is often observed in the bile ducts of the liver, islet cells of the pancreas, cells in the seminiferous ducts of the testis, and cells within the central nervous system.[\[6\]](#)

Signaling Pathways Involving CDS2

CDS2 plays a pivotal role in the glycerophospholipid biosynthesis pathway. It provides the essential precursor, CDP-diacylglycerol, for the synthesis of key phospholipids that are integral to cell signaling and membrane structure.



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Caption: Role of CDS2 in the glycerophospholipid synthesis pathway.

Experimental Protocols

The quantitative data for CDS2 expression is primarily generated through two key experimental techniques: RNA-Sequencing for gene expression and Immunohistochemistry for protein expression.

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique used to quantify the transcriptome of a given sample, providing precise measurements of gene expression.[8] The Genotype-Tissue Expression (GTEx) project utilized this method to generate its extensive dataset.[9][10]

1. RNA Extraction:

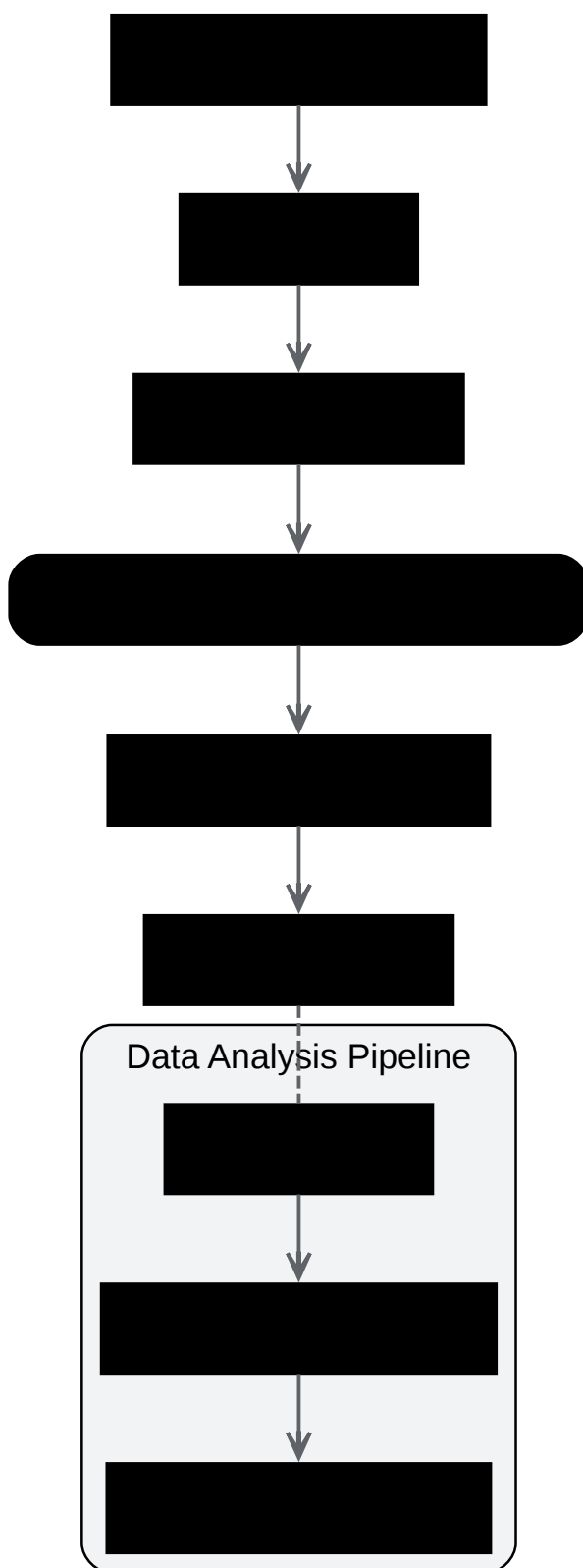
- Total RNA is isolated from fresh-frozen tissue samples.
- The quality and integrity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop for A260/A280 ratio) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer to determine the RNA Integrity Number, or RIN). Samples with high RIN values (typically > 6.0) are selected to ensure minimal RNA degradation.[11]

2. Library Preparation:

- The protocol begins with the selection of polyadenylated (poly(A)) mRNA from the total RNA pool using oligo(dT) magnetic beads.
- The selected mRNA is then fragmented into smaller pieces.
- These fragments are used as templates for first-strand complementary DNA (cDNA) synthesis using reverse transcriptase and random primers.
- Second-strand cDNA is subsequently synthesized.
- The ends of the resulting double-stranded cDNA fragments are repaired, and an 'A' base is added to the 3' end (adenylation).
- Sequencing adapters, which include index sequences (barcodes) for sample multiplexing, are ligated to the cDNA fragments.[\[12\]](#)
- The fragments are then amplified via PCR to create the final cDNA library.

3. Sequencing and Data Analysis:

- The prepared libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).
- The raw sequencing reads undergo quality control to remove low-quality bases and adapter sequences.
- The high-quality reads are then aligned to a reference human genome using a splice-aware alignment tool.[\[13\]](#)
- The number of reads mapping to each gene is counted. These raw counts are then normalized to account for differences in sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[\[11\]](#)



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Caption: Standardized workflow for RNA-Seq gene expression analysis.

Protein Expression and Localization: Immunohistochemistry (IHC)

IHC is a powerful technique used to visualize the presence, localization, and relative abundance of a specific protein within a tissue section.^[14] The Human Protein Atlas project extensively uses IHC to create its tissue-based protein expression maps.^[5]

1. Tissue Preparation:

- Human tissue samples are fixed, typically in a formalin solution, to preserve tissue morphology and protein structure.
- The fixed tissues are then embedded in paraffin wax to form a solid block (FFPE: Formalin-Fixed Paraffin-Embedded).^[15]
- The FFPE blocks are cut into very thin sections (typically 4-5 μm) using a microtome and mounted on glass slides.^[16]

2. Staining Protocol:

- Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
- Antigen Retrieval: Fixation can mask the antigenic epitopes that the primary antibody recognizes. Heat-Induced Epitope Retrieval (HIER) is commonly performed by heating the slides in a specific buffer (e.g., citrate buffer) to unmask the epitopes.^{[15][17]}
- Blocking: The tissue is incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific binding of the antibodies.^[16]
- Primary Antibody Incubation: The slide is incubated with a primary antibody that is specific for the target protein (e.g., anti-CDS2 antibody).
- Secondary Antibody and Detection: The slide is incubated with a secondary antibody that binds to the primary antibody. This secondary antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP).^[16]

- Chromogen Application: A chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) is added. The HRP enzyme converts the DAB into a brown-colored precipitate at the site of the antigen, making the protein visible under a microscope.[16]
- Counterstaining: The cell nuclei are lightly stained with a counterstain like hematoxylin, which appears blue, to provide histological context.[16]

3. Analysis and Scoring:

- The stained slides are imaged using a light microscope.
- The staining intensity (e.g., high, medium, low, not detected) and the fraction of stained cells are evaluated by a pathologist.
- This semi-quantitative analysis provides the protein expression level and its specific subcellular and cellular localization within the tissue architecture.[18]

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